4-Ethyl-1-naphthol

Description

Historical Context and Significance within Naphthol Chemistry

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as the foundational structure for naphthols. The study of naphthalene and its derivatives dates back to the early 19th century, with naphthalene itself being isolated from coal tar in the 1820s wikipedia.orgdictionary.com. The two primary naphthol isomers, 1-naphthol (B170400) (α-naphthol) and 2-naphthol (B1666908) (β-naphthol), were identified and characterized subsequently dictionary.combritannica.comvedantu.com. Historically, naphthols, particularly 2-naphthol, emerged as crucial intermediates in the burgeoning dye industry, finding extensive use in the synthesis of azo dyes, tanning agents, antioxidants, and antiseptics britannica.comvedantu.com. 1-Naphthol also plays a vital role as a precursor in the production of various insecticides, pharmaceuticals, and dyes britannica.comwikipedia.org.

The broader class of naphthol derivatives has garnered sustained attention due to their multifaceted biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them valuable scaffolds in medicinal chemistry ontosight.airesearchgate.net. The global market for naphthalene derivatives underscores their industrial importance, driven by applications in sectors such as textiles, construction, agrochemicals, and pharmaceuticals, indicating a robust and expanding research and development landscape thebusinessresearchcompany.comdatabridgemarketresearch.comresearchnester.commordorintelligence.comindustryarc.com.

Structural Framework and Nomenclature Considerations

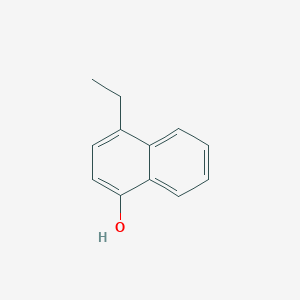

4-Ethyl-1-naphthol is an organic compound characterized by a naphthalene core substituted with a hydroxyl group (-OH) at the 1-position and an ethyl group (-CH2CH3) at the 4-position of the naphthalene ring system. Its molecular formula is C12H12O, and it possesses a molecular weight of approximately 172.22 g/mol nih.gov. The systematic IUPAC name for this compound is 4-ethylnaphthalen-1-ol nih.gov. It is also identified by its CAS Registry Number 10240-09-2 and various synonyms, including this compound nih.gov. As an alkyl-substituted naphthol, its structure positions it within a family of compounds known for their varied chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source Reference |

| IUPAC Name | 4-ethylnaphthalen-1-ol | nih.gov |

| Molecular Formula | C12H12O | nih.gov |

| Molecular Weight | 172.22 g/mol | nih.gov |

| CAS Number | 10240-09-2 | nih.gov |

| Computed XLogP3 | 3.6 | nih.gov |

| Synonyms | This compound, 4-ethylnaphthalen-1-ol | nih.gov |

Research Trajectories for Naphthol Derivatives

Contemporary research on naphthol derivatives, including compounds like this compound, spans several key areas:

Synthetic Methodologies: Significant effort is directed towards developing efficient, regioselective, and environmentally benign methods for synthesizing substituted naphthols researchgate.netresearchgate.netresearchgate.net. This includes exploring reactions such as Friedel-Crafts alkylations, Mannich-type reactions, and oxidative couplings, often employing catalytic systems researchgate.netmdpi.comnih.goveurjchem.com. For instance, the alkylation of 1-naphthol with ethanol (B145695) has been investigated as a route to ethyl-1-naphthols, including this compound ajer.orgresearchgate.net.

Biological and Pharmaceutical Applications: Naphthol derivatives are extensively studied for their diverse biological activities, such as antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects ontosight.airesearchgate.netmdpi.com. This research aims to identify novel therapeutic agents and understand the structure-activity relationships that govern these properties.

Chemical Intermediates and Building Blocks: Substituted naphthols serve as valuable precursors and building blocks for synthesizing more complex organic molecules. They are utilized in the preparation of pharmaceuticals, agrochemicals, and advanced materials wikipedia.orgresearchgate.netmdpi.com. For example, amidoalkyl naphthols are recognized as intermediates for aminoalkyl naphthols, known as Betti bases mdpi.com.

Materials Science and Catalysis: The unique electronic and photophysical properties of some naphthol derivatives lend themselves to applications in materials science, particularly in optoelectronics researchgate.net. Furthermore, naphthol derivatives can function as ligands in asymmetric synthesis and catalysis mdpi.com.

Research specifically involving ethyl-naphthols highlights the synthesis of various isomers, such as 2-ethyl-1-naphthol and this compound, through methods like the alkylation of 1-naphthol with ethanol ajer.orgresearchgate.netias.ac.in. Studies on the oxidative coupling of substituted 1-naphthols have also shown that ethyl groups, as electron-donating substituents, can influence reaction pathways and product formation nih.gov.

Table 2: Synthesis of Ethyl-1-naphthols via Alkylation of 1-Naphthol with Ethanol

| Reactants | Catalyst | Conditions | Products (Major) | Yield/Selectivity (Monoethyl-1-naphthols) | Reference |

| 1-Naphthol, Ethanol | Zr, H-mordenite | Temperature: 300-340°C | 2-Ethyl-1-naphthol, this compound, 1-ethoxynaphthalene, oxo-compounds | ~85.0% (with Pd-pentasil) researchgate.net~94.3% (with Zr, H-mordenite) researchgate.net | ajer.orgresearchgate.net |

| 1-Ethoxynaphthalene, Ethanol | Zr, H-mordenite | Temperature: 300-340°C | 2-Ethyl-1-naphthol, this compound, oxo-compounds | - | ajer.org |

Note: The selectivity figures provided are for the collective yield of monoethyl-1-naphthols. Specific yields for this compound alone are not detailed in the cited literature.

Structure

3D Structure

Properties

IUPAC Name |

4-ethylnaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h3-8,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVHCGKQBBXKQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 4 Ethyl 1 Naphthol

Electrophilic Aromatic Substitution Reactions

The hydroxyl group in 4-Ethyl-1-naphthol is a potent activating group, directing incoming electrophiles primarily to the ortho and para positions. Since the para-position (C4) is occupied by an ethyl group, electrophilic substitution is strongly directed to the ortho-position (C2).

Azo Coupling Reactions

Azo coupling is a characteristic electrophilic aromatic substitution reaction for activated aromatic compounds like phenols and naphthols. In this reaction, an aryldiazonium cation acts as the electrophile. For 1-naphthol (B170400), coupling typically occurs at the C4 (para) position to yield 4-arylazo-1-naphthol derivatives as the major product, with 2-arylazo-1-naphthol forming as a minor product. tandfonline.comresearchgate.net

In the case of this compound, the para position is blocked. Consequently, the azo coupling reaction is directed exclusively to the available ortho position (C2). The reaction is typically conducted in a basic solution, which facilitates the formation of the more reactive naphthoxide ion. The aryldiazonium salt then attacks the C2 position, leading to the formation of 2-arylazo-4-ethyl-1-naphthol compounds. wikipedia.org These derivatives are often brightly colored due to their extended conjugated systems and are classified as azo dyes. wikipedia.org

Table 1: Regioselectivity in Azo Coupling of 1-Naphthol and this compound This table is generated based on established principles of electrophilic aromatic substitution.

| Starting Material | Electrophile | Major Product | Minor Product |

| 1-Naphthol | Aryldiazonium salt | 4-Arylazo-1-naphthol | 2-Arylazo-1-naphthol |

| This compound | Aryldiazonium salt | 2-Arylazo-4-ethyl-1-naphthol | None |

Nitration Processes

The nitration of naphthols introduces a nitro (-NO₂) group onto the aromatic ring. This reaction is highly sensitive to conditions, as the strong oxidizing nature of common nitrating agents (e.g., nitric acid in sulfuric acid) can lead to degradation of the activated naphthol ring. vpscience.org For 1-naphthol, nitration can yield a mixture of 2-nitro-1-naphthol and 4-nitro-1-naphthol.

With this compound, the blockage of the C4 position simplifies the product outcome. Nitration is expected to occur at the C2 position to yield 2-nitro-4-ethyl-1-naphthol. Milder nitrating agents are often preferred to improve selectivity and yield. For instance, methods using tert-butyl nitrite (B80452) in the presence of water and an organic solvent like tetrahydrofuran have been effectively used for the ortho-nitration of naphthols at room temperature, achieving high yields. google.com This approach avoids the harsh conditions of mixed-acid nitration. google.com

Table 2: Expected Products of Nitration Reactions This table is based on analogous reactions of substituted naphthols.

| Substrate | Nitrating Agent | Expected Major Product |

| 1-Naphthol | HNO₃/H₂SO₄ | Mixture of 2-nitro-1-naphthol and 4-nitro-1-naphthol |

| This compound | tert-Butyl nitrite/H₂O | 2-Nitro-4-ethyl-1-naphthol |

Bromination Reactions

The reaction of this compound with bromine is another example of electrophilic aromatic substitution. The hydroxyl group strongly activates the ring, making the reaction proceed readily. As with nitration and azo coupling, the directing effect of the substituents is key. Direct bromination of 1-naphthol can lead to polybrominated products due to the high reactivity of the ring. However, selective monobromination can be achieved under controlled conditions.

For this compound, the substitution pattern is predictable. The electrophilic bromine will preferentially attack the ortho C2 position, yielding 2-bromo-4-ethyl-1-naphthol. Various brominating agents can be employed, including molecular bromine (Br₂) in a solvent like acetic acid or methylene (B1212753) chloride, or reagents like N-Bromosuccinimide (NBS), which can offer milder reaction conditions. google.comcambridgescholars.com The use of specific reagents can help to prevent over-bromination and the formation of byproducts.

Reduction and Hydrogenation Pathways

The naphthalene (B1677914) ring system of this compound can be reduced through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), nickel (Ni), or rhodium (Rh). researchgate.netnih.gov The hydrogenation can lead to the saturation of one or both of the aromatic rings.

For this compound, two primary partial hydrogenation products are possible, depending on which ring is reduced:

Hydrogenation of the unsubstituted ring: This pathway yields 4-Ethyl-5,6,7,8-tetrahydro-1-naphthol . This product retains the phenolic character of the substituted ring. Selective hydrogenation of the non-phenolic ring in naphthols has been achieved using catalysts like NiB supported on zeolites. researchgate.net

Hydrogenation of the substituted ring: This pathway results in 4-Ethyl-1,2,3,4-tetrahydro-1-naphthol (an ethyl-substituted tetralol). This reaction converts the naphthol into a substituted cyclohexanol derivative.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial in directing the selectivity towards one of these products. researchgate.net For example, rhodium-based catalysts often favor the formation of all-cis configured saturated rings. nih.gov Further hydrogenation under more forcing conditions can lead to the complete saturation of both rings, yielding decalin derivatives.

Formation of Complex Naphthol Derivatives

Naphthoquinone Derivatives

The oxidation of this compound can lead to the formation of naphthoquinone derivatives, which are an important class of compounds with significant biological and chemical properties. The oxidation of 1-naphthol derivatives typically yields 1,4-naphthoquinones (para-quinones).

The oxidation of this compound would be expected to yield 2-Ethyl-1,4-naphthoquinone . The hydroxyl group is converted to a carbonyl, and a second carbonyl group is formed at the C4 position, which involves the displacement of the ethyl group. However, a more likely product from the oxidation of this compound is 4-Ethyl-1,2-naphthoquinone (an ortho-quinone), which preserves the carbon skeleton.

Common oxidizing agents used for the conversion of naphthalenes and naphthols to naphthoquinones include chromium trioxide (CrO₃) in acetic acid, or ceric ammonium nitrate (CAN). orgsyn.orggoogle.com For instance, naphthalene can be oxidized to 1,4-naphthoquinone using a catalytic system of cerium ammonium sulfate (B86663) and silver nitrate with ammonium persulfate as the oxidant. rsc.org Similar conditions could be adapted for the oxidation of this compound.

Table 3: Potential Oxidation Products of this compound This table outlines plausible products based on general oxidation mechanisms of substituted naphthals.

| Oxidizing Agent | Plausible Product |

| Chromium Trioxide (CrO₃) | 4-Ethyl-1,2-naphthoquinone |

| Ceric Ammonium Nitrate (CAN) | 4-Ethyl-1,2-naphthoquinone |

Heterocyclic Naphthopyran Derivatives

The synthesis of naphthopyran derivatives from this compound can be efficiently achieved through one-pot, three-component reactions. This method is a cornerstone of multicomponent reaction chemistry, valued for its atom economy and straightforward procedure. Typically, the reaction involves the condensation of a naphthol, an aromatic aldehyde, and an active methylene compound, such as malononitrile, in the presence of a basic catalyst like piperidine or triethylamine. nih.govnih.gov

This reaction yields 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles. The ethyl group at the 4-position of the naphthol ring remains intact during this transformation, leading to the formation of 6-ethyl-2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile derivatives. The versatility of this synthesis allows for the creation of a diverse library of compounds by simply varying the substituted aromatic aldehyde used in the reaction. nih.gov

The general reaction scheme is as follows: this compound reacts with an aromatic aldehyde and malononitrile in a solvent like ethanol (B145695), catalyzed by a base, to form the corresponding naphthopyran derivative. This approach is noted for its high yields and the simple experimental setup required. figshare.comresearchgate.netnih.gov

| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Reactant 3 | Potential Product Name |

|---|---|---|---|

| This compound | Benzaldehyde | Malononitrile | 2-Amino-6-ethyl-4-phenyl-4H-naphtho[1,2-b]pyran-3-carbonitrile |

| This compound | 4-Chlorobenzaldehyde | Malononitrile | 2-Amino-4-(4-chlorophenyl)-6-ethyl-4H-naphtho[1,2-b]pyran-3-carbonitrile |

| This compound | 3-Nitrobenzaldehyde | Malononitrile | 2-Amino-6-ethyl-4-(3-nitrophenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile |

| This compound | 4-Methoxybenzaldehyde | Malononitrile | 2-Amino-6-ethyl-4-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile |

Thiosemicarbazide and Sulfonamide Adducts

The derivatization of this compound to include thiosemicarbazide and sulfonamide functionalities involves multi-step synthetic pathways, leveraging the reactivity of the naphtholic hydroxyl group and the aromatic ring.

Thiosemicarbazide Adducts: Direct adduct formation is not the typical reaction. Instead, derivatives are constructed by first synthesizing a thiosemicarbazone, which can then be linked to the naphthol moiety. A common method for preparing thiosemicarbazones involves the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone. nih.govnih.gov For instance, 4-(naphthalen-1-yl)thiosemicarbazide can be reacted with various aldehydes to form a range of thiosemicarbazone derivatives. nih.gov While direct reaction with this compound is not documented, a plausible route could involve creating a formyl derivative of this compound, which could then react with a thiosemicarbazide.

Sulfonamide Adducts: The synthesis of sulfonamide derivatives of this compound can be approached through the sulfonation of the naphthalene ring, followed by conversion to a sulfonamide.

Sulfonation: this compound can undergo electrophilic substitution with a sulfonating agent, such as concentrated sulfuric acid. In the case of 1-naphthol, sulfonation typically occurs at the 2- and 4-positions. youtube.com Given that the 4-position is occupied by an ethyl group, sulfonation would be directed to other available positions on the ring, such as the 2- or 5-position.

Formation of Sulfonyl Chloride: The resulting sulfonic acid can be converted into a more reactive sulfonyl chloride by treatment with reagents like thionyl chloride or phosphorus pentachloride. researchgate.net

Formation of Sulfonamide: The sulfonyl chloride can then react with ammonia or a primary/secondary amine to yield the corresponding sulfonamide.

Alternatively, a sulfonate ester linkage can be formed by reacting this compound directly with a sulfonyl chloride in the presence of a base. This results in the formation of an O-S bond, creating a 4-ethylnaphthalen-1-yl sulfonate ester.

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Sulfonation | H₂SO₄ | 4-Ethyl-1-hydroxynaphthalene sulfonic acid |

| 2 | Chlorination | SOCl₂ or PCl₅ | 4-Ethyl-1-hydroxynaphthalene sulfonyl chloride |

| 3 | Amination | Amine (e.g., R-NH₂) | 4-Ethyl-1-hydroxynaphthalene sulfonamide |

Isomerization and Rearrangement Phenomena

Isomerization and rearrangement are significant reactions for ethyl-substituted naphthols, often influenced by temperature and catalysts. Research into the catalytic conversion of 1-naphthol with ethanol has shown that various ethylnaphthol isomers can be formed.

Studies on the conversion of 1-ethoxy naphthalene have demonstrated that isomerization can lead to the formation of both 2-ethyl-1-naphthol and this compound. ajer.org The reaction to form 2-ethyl-1-naphthol occurs at lower temperatures (300-340°C). However, an increase in temperature to 380°C promotes the formation of the isomeric this compound. ajer.org This indicates a temperature-dependent migration of the ethyl group on the naphthalene ring.

Furthermore, the process of transethylation between 1-naphthol and ethylnaphthalenes or diethylnaphthalenes has been studied as a method for synthesizing monoethylnaphthols. researchgate.netsatbayev.university These reactions, often carried out in the presence of zeolite catalysts like H-mordenite, can result in a mixture of ethyl-1-naphthol isomers. The reaction conditions, including pressure and the specific catalyst used, can influence the selectivity towards a particular isomer. researchgate.netsatbayev.university For example, under certain conditions, the selectivity for monoethyl-1-naphthols can be very high. These studies highlight that the ethyl group on the naphthalene nucleus is not static and can undergo rearrangement, leading to different isomers of ethyl-1-naphthol.

| Temperature Range | Predominant Isomer Observed |

|---|---|

| 300-340°C | 2-Ethyl-1-naphthol |

| 380°C | Increased formation of this compound |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.

Proton NMR spectroscopy reveals the number of different types of protons in a molecule, their relative abundance (integration), and their neighboring proton environments (splitting patterns or multiplicity). For 4-Ethyl-1-naphthol, the ¹H NMR spectrum is expected to display characteristic signals:

Hydroxyl Proton: A singlet, often broad due to hydrogen bonding and exchange, typically appearing in the range of δ 4.5-7.0 ppm, depending on the solvent and concentration. lehigh.edu

Aromatic Protons: The naphthalene (B1677914) core will exhibit signals in the aromatic region (δ 6.5-8.5 ppm). The specific chemical shifts and splitting patterns will be influenced by the positions of the hydroxyl and ethyl substituents, leading to complex multiplets for the protons on the fused ring system. For instance, protons adjacent to the hydroxyl group are generally deshielded. researchgate.netigntu.ac.in

Ethyl Group Protons: The ethyl substituent (-CH₂CH₃) is expected to give rise to two distinct signals:

A quartet for the methylene (B1212753) (-CH₂) protons, typically around δ 2.5-3.0 ppm, due to coupling with the adjacent methyl group (n+1 rule, where n=3).

A triplet for the methyl (-CH₃) protons, usually observed around δ 1.0-1.5 ppm, resulting from coupling with the adjacent methylene protons (n+1 rule, where n=2). rsc.orgmdpi.comrsc.org

Expected ¹H NMR Data Table for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Notes |

| Hydroxyl (-OH) | 4.5 - 7.0 | s (broad) | 1H | - | Solvent and concentration dependent |

| Aromatic (H2, H3) | ~6.7 - 7.2 | m | 2H | Varies | Adjacent to OH and other aromatic protons |

| Aromatic (H5, H6, H7, H8) | ~7.2 - 8.3 | m | 4H | Varies | Characteristic naphthalene signals |

| Ethyl (-CH₂) | 2.5 - 3.0 | q | 2H | ~7.0-7.5 | Coupled to methyl protons |

| Ethyl (-CH₃) | 1.0 - 1.5 | t | 3H | ~7.0-7.5 | Coupled to methylene protons |

Note: The exact chemical shifts and multiplicities can vary based on the solvent, concentration, and temperature. Data is inferred from similar naphthol and ethyl-substituted aromatic compounds. researchgate.netrsc.orgmdpi.comrsc.orgchemicalbook.comchemicalbook.com

Carbon-13 NMR spectroscopy provides information about the carbon backbone of the molecule. It typically shows signals for each unique carbon atom, with chemical shifts indicative of their electronic environment.

C1 (bearing -OH): Expected to resonate in the range of δ 150-160 ppm, characteristic of phenolic carbons. rsc.orgrsc.orgchemicalbook.com

Aromatic Carbons: The naphthalene ring system will give rise to multiple signals in the aromatic region (δ 110-140 ppm). Carbons directly attached to the hydroxyl group (C1) and the ethyl group (C4) will have distinct shifts compared to other aromatic carbons. rsc.orgrsc.orgchemicalbook.com

Ethyl Group Carbons:

The methylene carbon (-CH₂-) is expected around δ 25-35 ppm. rsc.orgrsc.org

The methyl carbon (-CH₃) will appear further upfield, typically around δ 10-15 ppm. rsc.orgrsc.org

Expected ¹³C NMR Data Table for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| C1 (bearing -OH) | 150 - 160 | Phenolic carbon, deshielded |

| C4 (bearing -Et) | ~130 - 140 | Aromatic carbon bearing the ethyl group |

| Other Aromatic Cs | 110 - 140 | Multiple signals corresponding to the naphthalene ring system |

| Ethyl (-CH₂-) | 25 - 35 | Methylene carbon of the ethyl group |

| Ethyl (-CH₃) | 10 - 15 | Methyl carbon of the ethyl group |

Note: The exact chemical shifts are inferred from similar structures. rsc.orgrsc.orgchemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group. lehigh.edursc.orgrsc.orgjst.go.jp

C-H Stretching: Absorption bands for aliphatic C-H bonds (ethyl group) are expected around 2850-3000 cm⁻¹, while aromatic C-H stretching typically appears above 3000 cm⁻¹. rsc.orgrsc.org

C=C Stretching: The naphthalene aromatic rings will show characteristic C=C stretching vibrations in the 1500-1650 cm⁻¹ region. rsc.orgrsc.orgjst.go.jp

C-O Stretching: The phenolic C-O stretching vibration is typically observed in the fingerprint region, around 1200-1260 cm⁻¹. rsc.orgjst.go.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes electronic transitions within a molecule, primarily related to conjugated π systems.

The naphthalene moiety, being an extended aromatic system, will exhibit characteristic absorption bands in the UV region (typically 200-400 nm). The hydroxyl group (an auxochrome) and the ethyl group will influence the position and intensity of these absorption maxima (λmax). rsc.orgjst.go.jpnih.govspectrabase.comasm.orgresearchgate.netmdpi.comacs.orgnist.govnist.gov Naphthols generally show absorption bands in the range of 220-230 nm, 270-280 nm, and often a weaker band around 300-320 nm, which can be shifted by substituents. nih.govasm.org

Expected IR Absorption Bands for this compound

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (phenolic) | 3200 - 3600 | Broad, Strong | Hydrogen bonding |

| C-H (aromatic) | 3000 - 3100 | Medium | Aromatic ring C-H stretching |

| C-H (aliphatic, CH₂, CH₃) | 2850 - 3000 | Medium | Ethyl group C-H stretching |

| C=C (aromatic ring) | 1500 - 1650 | Medium | Naphthalene ring system |

| C-O (phenolic) | 1200 - 1260 | Medium | Phenolic ether linkage |

| C-H (bending) | 700 - 900 | Varies | Naphthalene ring substitution pattern |

Note: Data is inferred from general IR spectroscopy principles and related compounds. lehigh.edursc.orgrsc.orgjst.go.jp

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Molecular Ion Peak: For this compound (C₁₂H₁₂O), the calculated monoisotopic mass is approximately 172.0888 g/mol . Electron ionization (EI) mass spectrometry would typically show a molecular ion peak [M]⁺ at m/z 172. nih.gov

Fragmentation: Common fragmentation pathways for such compounds include:

Loss of the ethyl radical (•CH₂CH₃) to form a naphthol fragment (M - 29).

Loss of a methyl radical (•CH₃) from the ethyl group (M - 15).

Loss of CO from the hydroxyl-bearing ring.

Fragmentation of the naphthalene ring system. rsc.orgrsc.orgnist.govnist.govnist.gov

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions. This is critical for unambiguous identification. For this compound, HRMS would confirm the formula C₁₂H₁₂O by matching the measured exact mass to the calculated value of 172.0888 g/mol . rsc.orgmdpi.comrsc.org

Chromatographic Separation Methods

Chromatographic techniques are essential for separating, identifying, and quantifying components in a mixture, including purifying this compound from reaction mixtures or analyzing its presence in samples.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used for the analysis of naphthols and related aromatic compounds. It offers excellent separation capabilities based on polarity. The choice of stationary phase (e.g., C18) and mobile phase (e.g., mixtures of water/acetonitrile or water/methanol (B129727), often with buffers) is optimized for efficient separation. Detection is typically performed using UV-Vis detectors. nih.govresearchgate.neteurekaselect.com

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be employed. It is often coupled with Mass Spectrometry (GC-MS) for simultaneous separation and identification. mdpi.comrsc.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring reaction progress and assessing purity. It involves separating compounds on a thin layer of adsorbent (e.g., silica (B1680970) gel) coated on a plate, using a suitable solvent system. Visualization is typically done under UV light or with staining reagents. rsc.orgrsc.orggoogle.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique widely employed for the analysis of volatile and semi-volatile organic compounds. Its application to naphthol derivatives, including potentially this compound, relies on separating components of a mixture based on their differential partitioning between a stationary phase (within a GC column) and a mobile phase (an inert carrier gas).

General GC Principles and Applications: For compounds like naphthols, GC typically utilizes capillary columns coated with non-polar or moderately polar stationary phases. Common stationary phases include polydimethylsiloxane (B3030410) (e.g., TG-1MS, DB-5) or phases with phenyl or wax components (e.g., Rtx-35, Stabilwax, PONA) which offer good separation for aromatic hydrocarbons akjournals.comcdc.govasianpubs.orgthermofisher.com. Detection is commonly performed using Flame Ionization Detectors (FID) or Mass Spectrometry (MS), which provide high sensitivity and structural information, respectively akjournals.comthermofisher.com.

Typical GC operating parameters for the analysis of aromatic compounds often involve:

Carrier Gas: High-purity helium or hydrogen akjournals.comcdc.govasianpubs.org.

Column Temperature Programming: A temperature gradient is applied to elute compounds with varying boiling points. For instance, analyses might start at lower temperatures (e.g., 40-50 °C) and gradually increase to higher temperatures (e.g., 180-250 °C) to ensure complete elution of less volatile components akjournals.comasianpubs.org.

Injection: Split or splitless injection techniques are common, with injector temperatures maintained well above the boiling points of the analytes (e.g., 250 °C) to ensure rapid vaporization akjournals.comasianpubs.org.

Sample Preparation: For solid or complex matrices, techniques like Solid-Phase Microextraction (SPME) can be used to extract and concentrate analytes prior to GC analysis researchgate.net.

Research Findings and Limitations: While GC is a standard technique for analyzing aromatic compounds, specific published GC methods detailing retention times, optimal column conditions, or detector parameters exclusively for this compound were not extensively found in the reviewed literature. However, based on the analysis of related compounds like naphthalene and other substituted aromatic hydrocarbons, GC is expected to provide effective separation and quantification.

Illustrative GC Parameters for Related Aromatic Hydrocarbons

| Parameter | Typical Conditions / Column Type | Detector(s) | Carrier Gas | Reference(s) |

| Column | HP PONA (50 m x 0.2 mm x 0.5 µm) | MS | Helium | akjournals.com |

| TraceGOLD™ TG-1MS (20 m x 0.18 mm x 0.40 µm) | MS | Helium | thermofisher.com | |

| Rtx-35 or Stabilwax (30 m, fused silica) | FID / MS | Helium | cdc.gov | |

| DB-5 (30 m x 0.25 mm x 0.25 µm) | MS | Helium | asianpubs.org | |

| Temperature Program | Initial: 40°C, ramp 2°C/min to 130°C, then 5°C/min to 180°C (hold 45 min) | - | - | akjournals.com |

| Initial: 50°C (hold 2.5 min), ramp 5°C/min to 120°C (hold 6 min) | - | - | asianpubs.org | |

| Injection Temp. | 250 °C | - | - | akjournals.com |

| 120 °C | - | - | asianpubs.org | |

| Carrier Gas Flow | 0.8 mL/min | - | Helium | akjournals.com |

| 1 mL/min | - | Helium | asianpubs.org |

Note: Specific GC parameters for this compound may vary and require experimental optimization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that may not be sufficiently volatile or thermally stable for GC. For naphthol derivatives, reversed-phase HPLC is a common approach.

Research Findings on Related Naphthol Compounds: Studies on similar compounds, such as 4-chloro-1-naphthol (B146336), provide valuable insights into the potential HPLC methodology for this compound. Research has demonstrated the development of sensitive and selective HPLC methods for these compounds, often coupled with UV-Vis detection colab.wsresearchgate.netrsc.org.

A notable study developed a Stir Bar Sorptive Extraction (SBSE) coupled with HPLC-UV detection for the analysis of 4-chloro-1-naphthol in environmental and biological samples colab.wsresearchgate.net. This method showcased:

Sample Preparation: SBSE using a germania-based polydimethylsiloxane coated twister, followed by desorption with acetonitrile.

Chromatographic Column: While not explicitly stated for 4-chloro-1-naphthol, studies analyzing naphthalene and other aromatics have successfully used reversed-phase columns like Acclaim™ Phenyl-1 (150 × 4.6 mm, 3 μm) with mobile phases consisting of methanol/water mixtures rsc.org.

Mobile Phase: For related analyses, mobile phases often consist of mixtures of organic solvents (like methanol or acetonitrile) and water, sometimes with additives like phosphoric acid or formic acid for MS compatibility rsc.org.

Detection: UV-Vis detection, particularly Diode Array Detection (DAD), is commonly used, with detection wavelengths typically set around the absorbance maxima of naphthols (e.g., around 274 nm for 1-naphthol) colab.wsasm.org. Fluorescence detection (FLD) can also enhance sensitivity and selectivity for certain aromatic compounds rsc.org.

Performance Metrics: The developed method for 4-chloro-1-naphthol demonstrated excellent linearity in the range of 0.4–800 ng mL⁻¹ with a high correlation coefficient (R² = 0.9992). The Limit of Detection (LOD) was reported as 0.034 ng mL⁻¹. The method also showed good selectivity, achieving baseline separation between 1-naphthol (B170400), 2-naphthol (B1666908), and 4-chloro-1-naphthol. Furthermore, relative recoveries ranged from 87.4% to 141.3% with acceptable relative standard deviations (RSD) of 4–11% colab.wsresearchgate.net.

Potential for this compound Analysis: These findings suggest that a similar HPLC approach, potentially utilizing a phenyl-hexyl or C18 reversed-phase column with a mobile phase of acetonitrile/water, and detected via UV-Vis or DAD, would be effective for the analysis of this compound. Optimization of sample preparation, mobile phase composition, flow rate, and detection wavelength would be necessary to establish a robust analytical method.

HPLC Method Performance for 4-Chloro-1-naphthol (Relevant Analogue)

| Parameter | Value / Description | Reference(s) |

| Analyte | 4-chloro-1-naphthol | colab.wsresearchgate.net |

| Sample Preparation | Stir Bar Sorptive Extraction (SBSE) with germania-based PDMS coated twister | colab.wsresearchgate.net |

| Desorption Solvent | Acetonitrile | colab.wsresearchgate.net |

| HPLC Column | Not explicitly stated, but related analyses use reversed-phase columns (e.g., Phenyl-1) | rsc.org |

| Mobile Phase | Not explicitly stated for 4-chloro-1-naphthol; related analyses use MeOH/water or ACN/water | rsc.org |

| Detection | UV-Vis detection | colab.wsresearchgate.net |

| Linearity Range | 0.4–800 ng mL⁻¹ | colab.wsresearchgate.net |

| Correlation Coefficient (R²) | 0.9992 | colab.wsresearchgate.net |

| Limit of Detection (LOD) | 0.034 ng mL⁻¹ | colab.wsresearchgate.net |

| Selectivity | Baseline separation from 1-naphthol and 2-naphthol | colab.wsresearchgate.net |

| Relative Recovery | 87.4–141.3% | colab.wsresearchgate.net |

| Relative Standard Deviation (RSD) | 4–11% | colab.wsresearchgate.net |

Compound List:

this compound

1-Naphthol

2-Naphthol

4-Chloro-1-naphthol

Naphthalene

Theoretical and Computational Chemistry of 4 Ethyl 1 Naphthol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the intricacies of molecular systems. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular properties from the ground up. For a molecule like 4-Ethyl-1-naphthol, both high-level ab initio and more computationally efficient methods are employed to balance accuracy with practical feasibility.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. espublisher.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is particularly effective for aromatic systems like this compound.

Studies on similar molecules, such as 1-naphthol (B170400), have utilized DFT methods to determine geometrical, energetic, and vibrational characteristics. ijapm.org A typical DFT analysis of this compound would involve the use of a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-31G(d,p) or 6-311+G**. ijapm.orgnih.gov Such calculations can fully optimize the molecule's geometry and characterize its stationary points on the potential energy surface through vibrational mode analysis. nih.gov The absence of imaginary frequencies in these calculations confirms that the optimized structure represents a true energy minimum. espublisher.com These studies yield crucial data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Semi-empirical methods offer a faster, albeit less rigorous, alternative to DFT for studying large molecular systems. These methods simplify the Hartree-Fock equations by incorporating empirical parameters derived from experimental data. uni-muenchen.denih.gov

The Parametric Model 3 (PM3) method is a reparameterization of the Austin Model 1 (AM1) and is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.denih.govresearchgate.net PM3 is often used for initial geometry optimizations and for calculating heats of formation. uni-muenchen.de While generally less accurate than DFT for detailed electronic structure analysis, its computational efficiency makes it suitable for preliminary conformational searches of the flexible ethyl group in this compound.

For predicting electronic spectra, the Zerner's Intermediate Neglect of Differential Overlap/Spectroscopic (ZINDO/S) method is frequently employed. karazin.ua This method is specifically parameterized to reproduce UV-visible spectra and can provide adequate estimations of the electronic excitation energies for π-conjugated systems like this compound. karazin.uanih.gov

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are essential computational procedures used to determine the most stable three-dimensional arrangement of atoms in a molecule. The goal is to find the conformation that corresponds to the minimum energy on the potential energy surface.

For this compound, the process begins with an initial guess of the molecular structure. This structure is then refined using an optimization algorithm, typically driven by forces calculated via quantum mechanical methods like DFT. espublisher.com The optimization process systematically alters the atomic coordinates to minimize the total energy of the molecule. The resulting optimized geometry reveals key structural parameters. In this compound, this would include the planarity of the naphthalene (B1677914) ring system, the bond lengths and angles of the hydroxyl and ethyl substituents, and the rotational conformation of the ethyl group relative to the aromatic ring. nih.govresearchgate.net Comparing these calculated parameters with experimental data, if available from techniques like X-ray crystallography, allows for validation of the computational model. researchgate.net

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO/LUMO)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting chemical reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the oxygen atom of the hydroxyl group, which possess lone pairs of electrons. The LUMO, conversely, would likely be a π* antibonding orbital distributed across the aromatic system. espublisher.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and optical properties. samipubco.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. samipubco.com DFT calculations are commonly used to compute the energies of these orbitals. espublisher.comsamipubco.com

Table 1: Conceptual Frontier Molecular Orbital Properties for an Aromatic Alcohol System Note: These are representative values for a similar aromatic system and not specific experimental or calculated values for this compound.

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.13 | Energy of the highest occupied molecular orbital. Relates to the electron-donating ability. |

| LUMO Energy | -1.38 | Energy of the lowest unoccupied molecular orbital. Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.75 | Energy difference between HOMO and LUMO. Relates to chemical reactivity and stability. |

Reactivity Descriptors and Solvatochromic Effects

Building upon FMO analysis, various global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity.

Table 2: Key Chemical Reactivity Descriptors Note: Formulas are based on conceptual DFT principles.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. |

| Global Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic character of the molecule. |

These descriptors help in predicting how this compound will interact with other chemical species. researchgate.net

Solvatochromic effects describe the change in a substance's color—and more broadly, its UV-visible absorption spectrum—when dissolved in different solvents. researchgate.net This phenomenon arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent molecules. koreascience.krelsevierpure.com For polar molecules like this compound, polar solvents can induce significant shifts in absorption maxima (a redshift or blueshift). Computational studies can model these effects using implicit solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. nih.gov Time-dependent DFT (TD-DFT) is the method of choice for calculating excited-state properties and predicting the electronic transitions that correspond to UV-visible absorption, allowing for a theoretical investigation of solvatochromism. researchgate.netnih.gov

Intramolecular Interactions and Stability Predictions

For this compound, a key factor is the rotational barrier of the ethyl group. The stability of different rotamers can be assessed by performing a potential energy surface scan, where the total energy is calculated as a function of the relevant dihedral angle. The most stable conformer will correspond to the global minimum on this surface.

Furthermore, non-covalent interactions, such as weak intramolecular hydrogen bonds or van der Waals forces, play a role in stabilizing the molecule's preferred geometry. dntb.gov.ua Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology and identify and characterize these subtle interactions. dntb.gov.ua The calculated thermodynamic properties, such as Gibbs free energy, can also be used to predict the relative stability of different isomers or conformers under various conditions.

Environmental and Biological Transformations of Naphthol Compounds

Microbial Biotransformation Pathways

Microorganisms, particularly bacteria and fungi, play a significant role in the biodegradation of aromatic hydrocarbons, including naphthols. These processes often involve enzymatic oxidation and subsequent ring cleavage, leading to less harmful or mineralized products.

Fungi, such as Aspergillus niger, have demonstrated the capacity to metabolize naphthol compounds. Studies on the fungal metabolism of naphthalene (B1677914) and related compounds indicate that fungi can hydroxylate aromatic rings and form conjugates like sulfates and glucuronides. For instance, Cunninghamella elegans, another fungus, has been shown to oxidize naphthalene to various metabolites, including 1-naphthol (B170400), and subsequently conjugate these metabolites nih.govresearchgate.netasm.org. Research on Aspergillus niger specifically showed its ability to metabolize α-naphthol, converting it into various products including 1-ethyl-2-methyl benzene (B151609), acetonaphthone, and 4-hydroxy-1-naphthyl sulfate (B86663) bibliotekanauki.plscispace.com. While these studies focus on α-naphthol or naphthalene, they suggest that fungi possess enzymatic machinery capable of transforming alkyl-substituted naphthols like 4-Ethyl-1-naphthol, likely involving hydroxylation and conjugation pathways.

Bacteria are also key players in the biodegradation of aromatic hydrocarbons. Genera like Pseudomonas are well-known for their metabolic versatility in degrading various pollutants, including PAHs researchgate.netnih.govnih.gov. Studies on naphthalene degradation by Pseudomonas species typically involve initial dihydroxylation to form 1,2-dihydroxynaphthalene, followed by ring cleavage via either the catechol or gentisate pathways nih.govnih.govnih.govgavinpublishers.com. Some Pseudomonas strains have been isolated that can utilize naphthalene as a sole carbon and energy source researchgate.netfrontiersin.org. Research on Brevibacterium sp. HL4 and Pseudomonas sp. DLC-P11 identified 1-naphthol as an intermediate in the degradation of phenanthrene (B1679779), which was further metabolized to salicylic (B10762653) acid or o-phthalic acid, respectively osdd.net. This indicates that bacteria can transform naphthol intermediates, suggesting potential pathways for ethylnaphthols as well.

Photolytic and Hydrolytic Degradation Studies

Photolytic degradation, driven by sunlight, and hydrolytic degradation, involving reaction with water, are abiotic processes that can contribute to the environmental breakdown of organic compounds.

Metabolic Products and By-products Analysis

The analysis of metabolic products and by-products provides crucial information about the transformation pathways.

In fungal metabolism, studies on naphthalene and α-naphthol have identified various products. Aspergillus niger metabolizing α-naphthol produced 1-ethyl-2-methyl benzene, acetonaphthone, 4-hydroxy-1-naphthyl sulfate, 1,4-naphthoquinone, and 2-phenyl-1,2,3-tetrahydro-1-naphthol bibliotekanauki.plscispace.com. Cunninghamella elegans metabolized naphthalene to trans-1,2-dihydroxy-1,2-dihydro-naphthalene, 4-hydroxy-1-tetralone, and 1-naphthol, with further conjugation to form 1-naphthyl sulfate and 1-naphthyl glucuronic acid nih.govresearchgate.netasm.org. These findings highlight the diversity of metabolites that can arise from naphthol transformations, including hydroxylated and conjugated forms. Research on phenanthrene degradation by certain bacteria identified 1-naphthol as an intermediate, which was then further metabolized osdd.net. While direct analysis of this compound's specific metabolites is not detailed in the provided search results, the identified metabolic products from related compounds suggest that similar oxidation, hydroxylation, and conjugation reactions are likely involved in its biotransformation.

Applications of 4 Ethyl 1 Naphthol and Its Derivatives in Advanced Materials and Organic Synthesis

Precursors in Organic Synthesis

4-Ethyl-1-naphthol serves as a versatile precursor for a range of more complex organic molecules due to the reactive hydroxyl group and the activatable naphthalene (B1677914) ring system. researchgate.netnih.gov Its structure allows for several key transformations, making it a valuable starting material for synthesizing pharmaceuticals and other biologically active compounds. researchgate.net

The primary reactions that underscore its utility as a precursor include:

Oxidation: The naphthol moiety can be oxidized to form the corresponding quinone. For instance, oxidation of this compound yields 4-Ethyl-1,4-naphthoquinone. Naphthoquinones are a class of compounds widely distributed in nature and are known for their biological activities, serving as core structures in the synthesis of anticancer and antimicrobial agents. ijirset.comnih.govnih.gov

Reduction: The hydroxyl group can be converted into other functionalities. While direct reduction is less common, the related naphthoquinone can be reduced, or the hydroxyl group can be transformed to facilitate reactions leading to amine derivatives like 4-Ethyl-1-naphthylamine.

Electrophilic Aromatic Substitution: The electron-donating hydroxyl group activates the naphthalene ring, making it susceptible to electrophilic attack. While the 4-position is blocked by the ethyl group, other positions (primarily the 2-position) are available for reactions such as nitration, halogenation, and sulfonation, leading to a variety of substituted derivatives.

Table 1: Key Synthetic Transformations of this compound

| Reaction Type | Reagent Example | Product Example | Significance of Product Class |

|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO4) or other oxidizing agents | 4-Ethyl-1,4-naphthoquinone | Precursors for biologically active compounds, including anticancer agents. nih.govnih.gov |

| Reduction (of derivatives) | Lithium Aluminum Hydride (LiAlH4) on a suitable intermediate | 4-Ethyl-1-naphthylamine | Building blocks for dyes, pharmaceuticals, and agrochemicals. |

| Substitution (Nitration) | Nitric Acid (HNO3) in Sulfuric Acid (H2SO4) | 4-Ethyl-2-nitro-1-naphthol | Intermediates for dyes and pharmaceuticals. |

Intermediates in Fine Chemical Production

Building on its role as a precursor, this compound is a crucial intermediate in the multi-step synthesis pathways that define the fine chemical industry. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and performance additives. The unique structure of this compound makes it an ideal intermediate for creating high-value products like antioxidants and stabilizers. The presence of both a phenolic hydroxyl group and a lipophilic ethyl group on a naphthalene core allows for tailored modifications to achieve desired properties in the final product.

Role in Azo Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic dyes used in industries ranging from textiles to printing. nih.gov Their synthesis involves a process known as azo coupling, where a diazonium salt acts as an electrophile and attacks an electron-rich coupling component, typically a phenol (B47542) or an aromatic amine. wikipedia.orgpsiberg.com

Naphthols are highly effective coupling components due to their activated aromatic rings. cuhk.edu.hkbiotechjournal.in In the case of 1-naphthol (B170400), the incoming diazonium salt typically attacks the 4-position (para to the hydroxyl group) due to electronic and steric factors. researchgate.netresearchgate.net However, in this compound, this para-position is occupied by the ethyl group. Consequently, the azo coupling reaction is directed to the 2-position (ortho to the hydroxyl group). wikipedia.org

This specific regioselectivity is valuable for creating a distinct set of azo dyes with unique shades and properties. The general reaction involves diazotizing a primary aromatic amine (like aniline (B41778) or a substituted aniline) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the diazonium salt. psiberg.comunb.ca This salt is then reacted with this compound under alkaline conditions to yield the final azo dye.

For example, the coupling of diazotized aniline with this compound would produce 2-(phenylazo)-4-ethylnaphthalen-1-ol. By varying the aromatic amine used for the diazonium salt, a wide palette of colors can be achieved.

Table 2: Representative Azo Dyes Derived from this compound

| Diazonium Salt Precursor | Resulting Azo Dye Structure | Potential Color Range |

|---|---|---|

| Aniline | 2-(Phenylazo)-4-ethylnaphthalen-1-ol | Orange-Red |

| p-Nitroaniline | 2-((4-Nitrophenyl)azo)-4-ethylnaphthalen-1-ol | Red-Brown |

| Sulfanilic Acid | 4-((2-hydroxy-4-ethylnaphthalen-1-yl)azo)benzenesulfonic acid | Orange |

Development of Material Systems

The naphthalene moiety is a rigid, planar, and aromatic structure that can impart valuable properties such as high thermal stability, fluorescence, and specific electronic characteristics to larger molecular systems. nih.govgoogle.com As such, this compound and its derivatives are increasingly being explored as monomers or functional units in the development of advanced materials.

Polymers: Naphthalene-based polymers are known for their high thermal stability and microporosity. nih.govnih.gov Naphthols can be used as monomers in the synthesis of various polymers, including polyesters and polyimides, which are valued for their performance in demanding applications. google.comacs.org For example, fluorescent polymers have been synthesized via the enzymatic oxidation of naphthols, creating materials with potential applications in sensors and optoelectronics. acs.org The ethyl group in this compound can enhance the solubility and processability of these polymers in organic solvents.

High-Performance Materials: The incorporation of the naphthalene unit into polymer backbones can significantly increase the glass transition temperature (Tg) and thermal degradation temperature of the resulting material. google.com This makes them suitable for use as engineering polymers in the aerospace, automotive, and electronics industries. lidsen.com

Table 3: Applications of Naphthol Derivatives in Material Systems

| Material Type | Monomer/Functional Unit | Key Properties | Potential Applications |

|---|---|---|---|

| Fluorescent Polymers | Naphthol derivatives | Fluorescence, extended quinonoid structures acs.org | Optical sensors, light-emitting devices. acs.org |

| High-Performance Polyesters | Naphthalene-dicarboxylate (derived from naphthols) | High thermal stability, high gas barrier properties acs.org | Sustainable food packaging, electronics. acs.org |

| Microporous Polymer Networks | Functionalized Naphthalene/Naphthol | High surface area, thermal resistance nih.govnih.gov | Gas storage, catalysis, separation membranes. nih.govnih.gov |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

Emerging research in synthetic organic chemistry is focused on developing more efficient, selective, and sustainable methods for the preparation of naphthol derivatives, including alkyl-substituted variants like 4-Ethyl-1-naphthol. Current trends highlight the utility of multicomponent reactions (MCRs), which offer atom economy and streamlined synthesis pathways. Specifically, Mannich-type condensations involving naphthols, aldehydes, and amines are being refined with the introduction of greener catalysts, such as ionic liquids and heterogeneous catalytic systems, often under solvent-free conditions to minimize environmental impact mdpi.comorientjchem.org. Microwave-assisted synthesis is also gaining traction, enabling significantly reduced reaction times for the formation of naphthol Mannich bases researchgate.net.

Furthermore, catalytic approaches like Friedel-Crafts alkylation are being optimized for regioselective functionalization of the naphthol core. For instance, the use of p-toluenesulfonic acid (p-TsOH) has facilitated the α-alkylation of β-naphthol with allylic alcohols, yielding functionalized naphthols with high product yields rsc.org. The reduction of precursor molecules, such as the historical synthesis of this compound via the reduction of 4-acetyl-1-naphthol (B1595843), remains a viable strategy for accessing specific alkyl-naphthols, indicating that functional group interconversions on pre-existing naphthol scaffolds will continue to be explored ias.ac.inias.ac.in. The broader push towards sustainability is also driving research into bio-based and synthetic alternatives for naphthols, suggesting that biocatalytic routes may offer environmentally friendlier production methods in the future marketresearchintellect.comresearchgate.net.

Exploration of Advanced Catalytic Systems

The field of catalysis is pivotal in enabling precise and efficient transformations of naphthol structures. Advanced catalytic systems are being developed to achieve selective C-H functionalization, coupling reactions, and dearomatization processes. Transition metal catalysts, particularly those based on Palladium, are instrumental in dearomatization reactions that involve C-H activation and alkyne insertion, leading to the construction of complex molecular architectures sci-hub.se. Ruthenium catalysts, such as Ru(II) pincer complexes, have demonstrated efficacy in dehydrogenative α-C–H functionalization of β-naphthols using alcohols, operating via a borrowing hydrogen mechanism rsc.org.

Copper-based catalysts (CuCl, CuCl₂) are also being investigated for regioselective C-H functionalization of naphthols, with theoretical studies providing insights into the mechanistic origins of site-selectivity, distinguishing between bimetallic and monometallic carbene pathways nih.gov. Organocatalysis is emerging as a powerful tool for achieving site-selective C-H bond functionalization of 1-naphthols, with chiral catalysts capable of switching regioselectivity between ortho- and para-positions researchgate.net. Heterogeneous catalysts, including silica-supported species, are being developed for multicomponent reactions, offering advantages in terms of recyclability and ease of separation orientjchem.org. Additionally, electrochemical methods are being explored as alternative catalytic pathways for dehydrogenative sp²-coupling reactions of naphthols acs.org.

Computational Design of Functionalized Naphthols

Computational chemistry plays an increasingly vital role in the rational design and optimization of naphthol derivatives. In-silico drug design methodologies, encompassing molecular docking and absorption, distribution, metabolism, and excretion (ADME) predictions, are employed to evaluate the pharmacokinetic properties and biological activities of naphthalene (B1677914) derivatives, thereby accelerating the discovery of potential therapeutic agents ijpsjournal.com. Inverse molecular design strategies are being utilized to fine-tune specific reactivity properties, such as the acidity of substituted 2-naphthols, by computationally optimizing molecular indices rsc.org.

The application of computational modeling, virtual screening, and structure-based drug design is critical for developing naphthol derivatives with enhanced pharmacological profiles, such as improved acetylcholinesterase inhibitory activity for neurodegenerative diseases researchgate.net. Theoretical studies, including Density Functional Theory (DFT) calculations, are indispensable for elucidating reaction mechanisms and understanding the origins of selectivity in catalytic transformations, thereby guiding the development of novel catalytic systems nih.gov. Furthermore, computational analyses of non-covalent interactions, such as the H-H interactions observed in cis-1-naphthol, provide deeper insights into molecular behavior and conformational preferences rsc.org. Quantitative structure-activity relationship (QSAR) studies are also being investigated to correlate structural features with biological activity, particularly in the development of fungicidal agents benthamdirect.com.

Environmental Remediation Strategies for Naphthol Contaminants

The environmental fate and remediation of naphthols, including potential alkyl-substituted derivatives, are subjects of significant research interest.

Biodegradation: Aerobic microorganisms are recognized for their ability to degrade naphthalene and its substituted counterparts, often proceeding through salicylate (B1505791) intermediates nih.goviarc.fr. Research is actively elucidating microbial degradation pathways, identifying key enzymes like hydroxylases and regulatory elements involved in the breakdown of compounds such as 2-naphthol (B1666908) nih.govnih.gov. Studies on the degradation of polycyclic aromatic hydrocarbons (PAHs) also indicate that 1-naphthol (B170400) can serve as an intermediate in these processes asm.org. While anaerobic degradation pathways are less understood, they are being investigated, often involving CoA thioester intermediates nih.gov.

Adsorption and Other Remediation Techniques: Advanced materials, such as magnetic nanoparticle-graphene oxide composites, are showing promise for the simultaneous removal of heavy metals and organic pollutants like 1-naphthol from wastewater neptjournal.com. Oxidative coupling reactions, both biologically and chemically mediated, are identified as significant processes influencing the environmental fate of contaminants and are being explored as potential remediation strategies vt.edu. The use of biochar derived from plant residues is also being investigated for enhanced bioremediation of PAH-contaminated soils researchgate.net. The persistence of PAHs in anaerobic environments is a known challenge, although degradation can occur under specific conditions iarc.fr.

The development of effective in situ remediation strategies for naphthol contamination remains an active area of research, aiming to mitigate environmental impact and protect ecosystems nih.gov.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-ethyl-1-naphthol, and how can researchers optimize reaction yields?

- Methodological Answer : Synthesis typically involves alkylation or coupling reactions. For example, oxidative coupling of 1-naphthol derivatives with ethyl groups using metal catalysts (e.g., Cu or Fe complexes) under controlled temperatures (80–120°C) and inert atmospheres (N₂ or Ar) to minimize side reactions. Yields can be optimized by adjusting stoichiometry (e.g., 1:1.2 molar ratio of naphthol to ethylating agent) and reaction time (4–8 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- Melting Point Analysis : Compare observed values (literature range: 120–125°C) to confirm purity .

- Spectroscopic Techniques :

- ¹H-NMR (CDCl₃, 400 MHz): Key signals include aromatic protons (δ 7.2–8.5 ppm) and ethyl group protons (δ 1.3–1.5 ppm for CH₃, δ 2.6–2.8 ppm for CH₂) .

- FT-IR : Detect O-H stretching (~3200 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : In airtight containers under inert gas (N₂) to prevent oxidation.

- Spill Management : Neutralize with absorbent materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in oxidative coupling reactions?

- Methodological Answer : The ethyl group at the 4-position sterically hinders para-coupling, directing reactions to the ortho position. Metal catalysts (e.g., Cu(II)) facilitate single-electron oxidation of the naphthol hydroxyl group, generating radical intermediates that undergo C–C bond formation. Kinetic studies (e.g., EPR spectroscopy) and density functional theory (DFT) calculations can validate proposed mechanisms .

Q. How can researchers resolve contradictions in reported data on this compound’s reactivity?

- Methodological Answer : Contradictions (e.g., varying catalytic efficiency in coupling reactions) may arise from differences in:

- Reaction Conditions : Solvent polarity (e.g., DMF vs. THF) and temperature.

- Catalyst Purity : Trace metal impurities (e.g., Fe in Cu catalysts) can alter outcomes.

- Analytical Techniques : Standardize methods (e.g., HPLC for yield quantification).

- Resolution Strategy : Conduct controlled replicate experiments and meta-analyses of published data .

Q. What advanced computational methods are suitable for predicting this compound’s behavior in novel reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvent interactions and diffusion rates.

- Quantum Mechanical Calculations : Use Gaussian or ORCA software to calculate transition-state energies for coupling reactions.

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new synthetic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.